N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE is a complex heterocyclic compound that features a unique combination of morpholine, thiophene, and cyclooctathiophene moieties
Preparation Methods
The synthesis of N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the thiophene ring. One common method involves the use of homocysteine, isonitrile, and ketone to form the key intermediate, which then undergoes intramolecular attack to form the thiophene ring . The morpholine moiety is introduced through a coupling reaction with morpholine and a suitable carboxylic acid derivative under conditions such as EDC·HCl in dry DMF .
Chemical Reactions Analysis
N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thiophene moieties, using reagents such as sodium hydride (NaH) and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE can be compared with other thiophene-based compounds, such as:
N-(2,5-diethoxy-4-morpholinophenyl)thiophene-2-carboxamide: This compound also features a morpholine and thiophene moiety but differs in the substitution pattern and electronic properties.
Thieno[3,2-b]thiophene: Another thiophene derivative with different regioisomeric forms and applications in optoelectronics and pharmaceuticals. The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c23-18(17-13-14-5-3-1-2-4-6-16(14)27-17)21-19-15(7-12-26-19)20(24)22-8-10-25-11-9-22/h7,12-13H,1-6,8-11H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGQXNMDBHNDBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)NC3=C(C=CS3)C(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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